molecular formula C16H14ClN3O3S2 B2596350 4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}benzenesulfonamide CAS No. 1707372-55-1

4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}benzenesulfonamide

Cat. No. B2596350
CAS RN: 1707372-55-1
M. Wt: 395.88
InChI Key: ONURMHRDFPDIGE-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}benzenesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring in this compound is substituted with a 3,5-dimethyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole and evaluated it for anti-tubercular potential against Mycobacterium tuberculosis strain .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It contains a pyrazole ring, which is a five-membered heterocyclic moiety. The pyrazole ring in this compound is substituted with a 3,5-dimethyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The pyrazole ring, in particular, is known to participate in a variety of chemical reactions .

Scientific Research Applications

Antibacterial and Antimycobacterial Activities

Imidazole derivatives, including compounds with a 1,3-diazole ring, have demonstrated antibacterial and antimycobacterial properties . Researchers have synthesized related imidazole-containing compounds and evaluated their potential against Mycobacterium tuberculosis strains. For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole exhibited potent anti-tubercular activity .

Other Biological Activities

Imidazole-containing compounds may also impact allergic reactions, fever, and protozoal infections. While not directly studied for our compound, these areas warrant further investigation.

Future Directions

The future directions for this compound could involve further exploration of its biological activities, given that pyrazole derivatives have been reported to show a broad range of biological properties . Additionally, its potential use in the development of new drugs could be explored .

properties

IUPAC Name

4-chloro-N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S2/c1-10-9-11(2)20(18-10)16(21)15-14(7-8-24-15)19-25(22,23)13-5-3-12(17)4-6-13/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONURMHRDFPDIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C=CS2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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